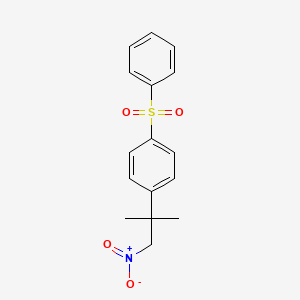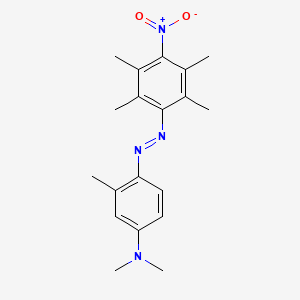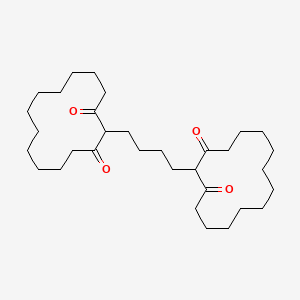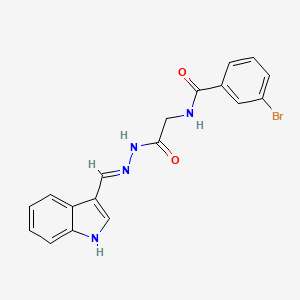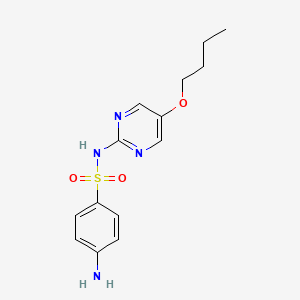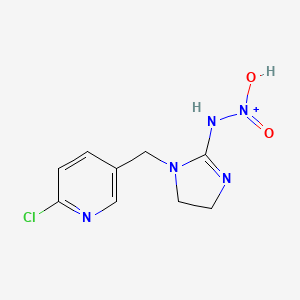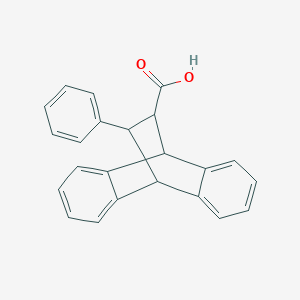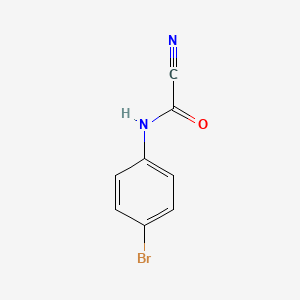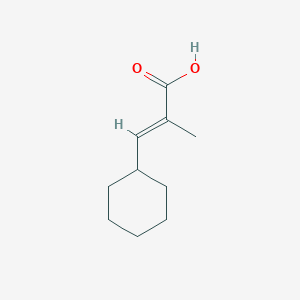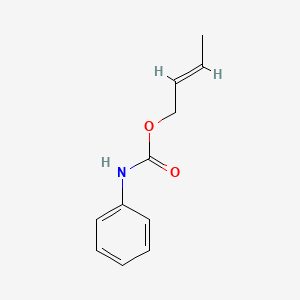
2-Butenyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenyl N-phenylcarbamate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-buten-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of phenyl isocyanate with 2-buten-1-ol in the presence of a suitable catalyst, such as indium triflate, to yield the desired carbamate .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butenyl or phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Butenyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Butenyl N-phenylcarbamate involves its interaction with specific molecular targets. It is known to inhibit the assembly of microtubules by binding to β-tubulin, a protein essential for cell division. This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to β-tubulin makes it a valuable tool in cancer research and the development of anti-cancer drugs .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl N-phenylcarbamate
- Methyl N-phenylcarbamate
- Ethyl N-phenylcarbamate
Uniqueness
2-Butenyl N-phenylcarbamate is unique due to its specific butenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it particularly valuable in specialized applications where other carbamates may not be suitable .
Propiedades
Número CAS |
18992-91-1 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
[(E)-but-2-enyl] N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+ |
Clave InChI |
XSKLUNLMKNMXFF-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/COC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC=CCOC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
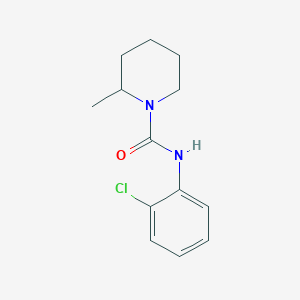
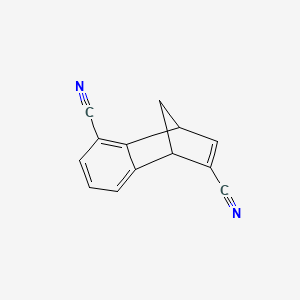
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
